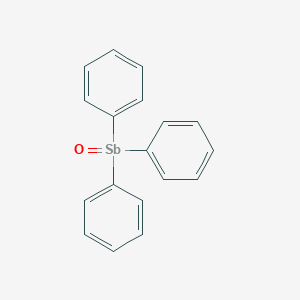

Triphenylantimony oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99161. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenylstiborylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.O.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBJLXBLWQKWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197199 | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4756-75-6 | |

| Record name | Triphenylstibine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4756-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004756756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stibine oxide, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Triphenylantimony oxide (C₁₈H₁₅OSb). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and logical process visualization.

Core Physical and Chemical Properties

This compound, also known as triphenylstibine oxide, is an organometallic compound featuring a central antimony atom bonded to three phenyl groups and one oxygen atom.[1] It is recognized for its high thermal stability and solubility in organic solvents.[2] This compound serves various roles in industrial and research settings, including as a flame retardant, a catalyst in organic synthesis, and a stabilizer in polymers.[1][2]

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅OSb | [1][2] |

| Molecular Weight | 369.07 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 209 °C | [5] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [2] |

| CAS Number | 4756-75-6 | [1][2] |

| Purity | ≥ 95% (HPLC) | [2][4] |

| Storage Conditions | Store at 2 - 8 °C in a refrigerator. | [2][5] |

Chemical Properties

This compound exhibits notable chemical reactivity, particularly in the field of catalysis. Its key chemical attributes are outlined below.

| Property | Description | Source(s) |

| Catalytic Activity | Serves as a catalyst in organic synthesis, particularly in oxidation reactions and those involving carbon-carbon bond formation. | [1][2] |

| Stability | Exhibits high thermal stability. | [2] |

| Reactivity | Can be synthesized via the oxidation of triphenylstibine. | [6] |

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on standard analytical techniques. The following sections detail the general methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7] This is achieved by tapping the sealed end of the tube on a hard surface to ensure the sample is compact.[8]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[9]

-

Heating: The sample is heated rapidly to approximately 10-15 °C below its expected melting point (209 °C). The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.[5][7]

-

Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[8]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in reactions, formulations, and purification processes.

Methodology: Qualitative Solubility Test

-

Sample and Solvent Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed in a test tube.[10]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, or an organic solvent) is added to the test tube in portions.[10]

-

Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[10]

-

Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it remains as a solid, it is deemed insoluble. For intermediate cases, terms like "sparingly soluble" or "slightly soluble" are used.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, litmus paper can be used to determine if the resulting solution is acidic, basic, or neutral.[11]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of compounds like this compound.

Methodology: Reversed-Phase HPLC

-

Sample Preparation: A standard solution of this compound is prepared by dissolving a known mass of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a specific concentration.

-

HPLC System Setup:

-

Column: A reversed-phase column (e.g., C18) is typically used for the separation of organometallic compounds.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water is commonly employed. The exact ratio is optimized to achieve good separation.

-

Detector: A UV-Vis detector is often used, set to a wavelength where this compound has strong absorbance.[12]

-

-

Analysis: A small volume of the prepared sample solution is injected into the HPLC system.[12]

-

Data Acquisition and Analysis: The chromatogram is recorded, showing peaks corresponding to different components in the sample. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[12]

Logical Process Visualization

The synthesis of this compound provides a clear logical workflow that can be visualized. The primary method for its preparation is the oxidation of triphenylantimony (also known as triphenylstibine).

Synthesis of this compound

The following diagram illustrates the synthetic pathway from triphenylantimony to this compound.

Caption: Synthetic pathway for this compound.

Catalytic Role in Oxidation

Triphenylantimony can act as a catalyst in the air oxidation of certain organic compounds, such as the conversion of furoin to furil. While this compound is the product of triphenylantimony oxidation, the catalytic cycle involves the antimony species.

Caption: Catalytic cycle of Triphenylantimony in oxidation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. americanelements.com [americanelements.com]

- 4. labproinc.com [labproinc.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. ia800607.us.archive.org [ia800607.us.archive.org]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. torontech.com [torontech.com]

An In-depth Technical Guide to the Synthesis and Purification of Triphenylantimony Oxide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylantimony oxide, a versatile organometallic compound with applications in catalysis and as a ligand in coordination chemistry. This document details two primary synthetic pathways, starting from the precursor triphenylstibine, and outlines rigorous purification methods to ensure high-purity material suitable for laboratory and research applications.

Overview of Synthetic Pathways

This compound can be reliably synthesized in the laboratory via two principal routes:

-

Route A: Oxidation of Triphenylstibine: This method involves the direct oxidation of triphenylstibine using a suitable oxidizing agent, most commonly hydrogen peroxide.

-

Route B: Hydrolysis of Triphenylantimony Dihalide: This pathway proceeds by first synthesizing a triphenylantimony dihalide (e.g., dibromide or dichloride) from triphenylstibine, followed by hydrolysis to yield the desired oxide.

The selection of the synthetic route may depend on the available starting materials, desired purity, and scale of the reaction. Both methods require the initial synthesis of triphenylstibine.

Synthesis of Triphenylstibine (Precursor)

A common and well-established method for the laboratory-scale synthesis of triphenylstibine is the Grignard reaction between phenylmagnesium bromide and antimony trichloride.

Experimental Protocol: Synthesis of Triphenylstibine

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

-

Magnesium turnings: 40 g (1.65 g-atom)

-

Dry bromobenzene: 260 g (1.65 mol)

-

Freshly distilled antimony trichloride: 114 g (0.5 mol)

-

Anhydrous diethyl ether: 1300 mL total

-

Ice and water for work-up

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings and 200 mL of anhydrous diethyl ether.

-

Add 100 mL of a solution of bromobenzene in 800 mL of anhydrous diethyl ether to the flask. Once the Grignard reaction initiates, add an additional 200 mL of anhydrous ether.

-

Add the remaining bromobenzene solution at a rate that maintains a gentle reflux (approximately 2 hours).

-

After the addition of bromobenzene is complete, slowly add a solution of antimony trichloride in 300 mL of anhydrous diethyl ether through the dropping funnel. The reaction may require gentle warming to initiate.

-

Once the antimony trichloride solution has been added (1-2 hours), heat the mixture on a steam bath for an additional hour.

-

Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.

-

Filter the resulting mixture through a Büchner funnel and extract the solid residue with three 100-mL portions of diethyl ether.

-

Separate the aqueous layer from the filtrate and extract it twice with 200-mL portions of diethyl ether.

-

Combine all the ether extracts and evaporate the solvent on a steam bath. The crude triphenylstibine will remain as a yellow semi-solid which crystallizes upon cooling.

Purification of Triphenylstibine:

-

Dissolve 90 g of the crude product in 200 mL of petroleum ether (b.p. 40-50 °C) by warming on a steam bath.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in a freezing mixture to induce crystallization.

-

Collect the triphenylstibine crystals by filtration. A second crop of crystals can be obtained by concentrating the mother liquor.

| Parameter | Value | Reference |

| Crude Yield | 145-160 g (82-90%) | [1] |

| Melting Point (crude) | 49 °C | [1] |

| Melting Point (purified) | 50-54 °C | [2] |

Synthesis of this compound

Route A: Oxidation of Triphenylstibine

This method utilizes the direct oxidation of the synthesized triphenylstibine to this compound.

Experimental Protocol:

Materials:

-

Triphenylstibine (Ph₃Sb)

-

30% Hydrogen peroxide (H₂O₂)[3]

-

Glacial acetic acid

-

Acetic anhydride

Procedure: (Adapted from a similar preparation of triphenylantimony diacetate)

-

Dissolve 15 g (0.042 mol) of triphenylstibine in a mixture of 75 mL of glacial acetic acid and 35 mL of freshly distilled acetic anhydride with gentle warming.

-

Cool the solution to room temperature.

-

With stirring, add 10 mL of 30% hydrogen peroxide (0.088 mol) dropwise. A white precipitate of triphenylantimony diacetate will form during the addition.

-

To convert the diacetate to the oxide, the precipitate can be isolated and hydrolyzed, or the reaction mixture can be carefully neutralized with an aqueous base (e.g., sodium hydroxide solution) until the pH is basic, leading to the precipitation of this compound.

-

Isolate the crude this compound by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

Route B: Hydrolysis of Triphenylantimony Dihalide

This route involves the synthesis of a triphenylantimony dihalide intermediate, which is then hydrolyzed.

Step 1: Synthesis of Triphenylantimony Dibromide

Experimental Protocol: (Adapted from a described method)

Materials:

-

Triphenylstibine (Ph₃Sb): 20 g (0.057 mol)

-

Glacial acetic acid: ~200 mL

-

Elemental bromine (Br₂): ~5 mL (0.098 mol)

-

Methanol (chilled)

Procedure:

-

Dissolve the triphenylstibine in a minimum amount of glacial acetic acid with gentle warming.

-

In a chemical fume hood, add bromine dropwise with stirring until a persistent yellow color is observed.

-

The precipitated triphenylantimony dibromide is collected by filtration.

-

Wash the product with chilled glacial acetic acid followed by chilled methanol.

-

Air-dry the product.

Step 2: Hydrolysis of Triphenylantimony Dibromide

Experimental Protocol:

Materials:

-

Triphenylantimony dibromide

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Ethanol (for washing)

Procedure:

-

Suspend the triphenylantimony dibromide in water.

-

Add the sodium hydroxide solution dropwise with vigorous stirring until the reaction mixture is basic.

-

Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis.

-

Collect the precipitated this compound by filtration.

-

Wash the solid thoroughly with water to remove any soluble salts, followed by a wash with cold ethanol.

-

Dry the purified product in a vacuum oven.

Purification of this compound

Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical for obtaining high purity crystals.

Experimental Protocol: Recrystallization

Solvent Selection: A mixed solvent system is often effective. Based on the polarity of the molecule and general recrystallization principles, a mixture such as petroleum ether/dichloromethane or recrystallization from alcohols can be effective.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., a mixture of dichloromethane and petroleum ether).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot-filter the solution to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

| Parameter | Value | Reference |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 209-222 °C (decomposes) | [4] |

| Purity (by HPLC) | ≥ 95% |

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and purification processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Key chemical transformations in the synthesis of this compound.

References

Navigating the Nomenclature: A Technical Guide to Triphenylstibine Oxide vs. Triphenylantimony Oxide

For Researchers, Scientists, and Drug Development Professionals

The organoantimony compound with the chemical formula (C₆H₅)₃SbO is a versatile molecule utilized in various scientific and industrial applications. However, its nomenclature can be a source of confusion, with "triphenylstibine oxide" and "triphenylantimony oxide" being used interchangeably in literature and commercial listings. This in-depth technical guide aims to clarify the nuances of its naming conventions, providing a clear understanding of the systematic, preferred, and common terminologies.

Chemical Identity and Synonyms

"Triphenylstibine oxide" and "this compound" refer to the exact same chemical entity. The compound is a white to off-white crystalline solid. The use of both names is prevalent in scientific literature and chemical supplier catalogs.

Table 1: Chemical Identifiers for (C₆H₅)₃SbO

| Identifier | Value |

| Molecular Formula | C₁₈H₁₅OSb |

| Molecular Weight | 369.08 g/mol |

| CAS Number | 4756-75-6 |

| Common Synonyms | Triphenylstibine oxide, this compound, Stibine oxide, triphenyl- |

Unraveling the Nomenclature: A Tale of Two Names

The existence of two common names for (C₆H₅)₃SbO stems from the historical and systematic naming conventions for organoantimony compounds.

"this compound": A Common and Descriptive Name

The name "this compound" is a straightforward and widely understood term. It clearly indicates the presence of three phenyl groups ((C₆H₅)₃) attached to an antimony (Sb) atom, which is in turn bonded to an oxygen (O) atom. This name is frequently encountered in commercial contexts and older scientific publications.

"Triphenylstibine oxide": Reflecting the Parent Hydride

The name "triphenylstibine oxide" is derived from the nomenclature of the parent trivalent antimony compound, triphenylstibine ((C₆H₅)₃Sb). In this naming system, "stibine" refers to the antimony hydride, SbH₃, analogous to "phosphine" for PH₃ and "arsine" for AsH₃. The addition of "oxide" signifies the presence of an oxygen atom bonded to the antimony center.

The Decisive Voice: IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and global consistency. For organoantimony compounds, IUPAC nomenclature for organic chemistry, detailed in the "Blue Book," favors a substitutive approach based on the parent hydride.

The Parent Hydride: Stibane

According to IUPAC, the preferred name for the parent hydride SbH₃ is stibane . Consequently, the trivalent compound (C₆H₅)₃Sb is systematically named triphenylstibane .

The Systematic Name for (C₆H₅)₃SbO: Diphenylstiborylbenzene

The preferred IUPAC name for (C₆H₅)₃SbO is diphenylstiborylbenzene . This name is derived using the principles of substitutive nomenclature. The logic behind this name is as follows:

-

Identification of the Principal Group: The "stiboryl" group (-Sb(O)H₂) and its derivatives are considered characteristic groups.

-

Selection of the Parent Hydride: One of the phenyl-substituted antimony moieties is chosen as the parent structure.

-

Formation of the Substituent Name: The group (C₆H₅)₂Sb(O)- is termed the "diphenylstiboryl" group.

-

Construction of the Final Name: This "diphenylstiboryl" group is treated as a substituent on the remaining phenyl group, which acts as the parent hydride, "benzene."

This systematic approach, while less immediately intuitive than the common names, provides an unambiguous and universally recognized identifier for the compound.

Historical Context and Usage

The term "antimony" has ancient roots, derived from the Greek "anti" and "monos," meaning "not alone," as it was rarely found in its elemental form. The symbol Sb comes from "stibium," the Latin name for the mineral stibnite (antimony sulfide). The term "stibine" for SbH₃ was introduced to create a systematic nomenclature analogous to other pnictogen hydrides.

Historically, both "this compound" and "triphenylstibine oxide" have been used. A survey of scientific literature suggests that "triphenylstibine oxide" is more frequently used in modern chemical publications that adhere more closely to systematic naming principles, while "this compound" remains prevalent in broader contexts and among chemical suppliers.

Logical Relationships in Nomenclature

The following diagram illustrates the relationships between the different naming conventions for (C₆H₅)₃SbO.

Caption: Relationship between common and systematic names for (C₆H₅)₃SbO.

Conclusion for the Modern Researcher

For clarity and adherence to international standards in scientific communication, it is recommended to use the preferred IUPAC name, diphenylstiborylbenzene , in formal publications and reports. However, it is also crucial to be familiar with the common names, triphenylstibine oxide and This compound , as they are still widely used in the chemical community and are essential for effective literature and database searches. When communicating with a broader audience or in less formal contexts, "triphenylstibine oxide" is a reasonable and well-understood alternative that aligns more closely with the systematic naming of the parent compound.

Navigating the Solubility Landscape of Triphenylantimony Oxide: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of successful formulation and application. This technical guide provides an in-depth exploration of the solubility of triphenylantimony oxide, a compound of significant interest in various chemical and pharmaceutical applications. While specific quantitative solubility data remains elusive in publicly available literature, this document compiles existing qualitative information and presents a comprehensive experimental protocol for its determination.

This compound is noted for its high thermal stability and is generally characterized as having excellent solubility in a range of organic solvents.[1] This property is crucial for its use as a flame retardant in plastics, textiles, and coatings, as well as a catalyst in organic synthesis.[1]

Qualitative Solubility Profile

While precise numerical values are not widely reported, the available information indicates the following solubility characteristics for triphenylantimony and its oxide derivative:

| Solvent Family | Specific Solvent | Solubility |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Halogenated Hydrocarbons | Chloroform | Soluble |

| Dichloromethane | Soluble | |

| Alcohols | Ethyl Alcohol | Slightly Soluble |

| Aqueous | Water | Insoluble |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble |

This table is a synthesis of qualitative data for triphenylantimony compounds. The solubility of this compound is generally described as "excellent" in organic solvents, suggesting good solubility in the listed organic solvent classes.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain precise solubility data for this compound in their specific solvent systems, the following gravimetric method is a standard and reliable approach.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Drying oven

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-acclimated pipette to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered sample under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the container with the dried residue in a desiccator to cool to room temperature.

-

Weigh the container with the dried this compound on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty container from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides both the known qualitative solubility of this compound and a detailed protocol for its quantitative determination. By following the outlined procedures, researchers can obtain the precise data necessary for their specific applications, fostering advancements in materials science and drug development.

References

Unraveling the Thermal Stability and Decomposition of Triphenylantimony Oxide: A Technical Guide

For Immediate Release

Shanghai, China – December 25, 2025 – Triphenylantimony oxide ((C₆H₅)₃SbO), a versatile organometallic compound, is widely recognized for its efficacy as a flame retardant and catalyst in various industrial applications.[1] A comprehensive understanding of its thermal stability and decomposition pathways is paramount for its safe and optimized use. This technical guide provides an in-depth analysis of the thermal behavior of this compound, consolidating available data, outlining experimental methodologies, and visualizing key processes for researchers, scientists, and drug development professionals.

Core Properties and Applications

This compound, also known as triphenylstibine oxide, is a white to off-white crystalline solid.[1][2] Its high thermal stability makes it a valuable additive for enhancing the fire resistance of plastics, textiles, and coatings.[1] Furthermore, it serves as a catalyst in organic synthesis, highlighting its importance in the chemical and pharmaceutical industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Triphenylstibine oxide | [1][2] |

| CAS Number | 4756-75-6 | [1][2] |

| Molecular Formula | C₁₈H₁₅OSb | [1][2] |

| Molecular Weight | 369.08 g/mol | [1] |

| Appearance | White to off-white crystal | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Thermal Stability and Decomposition Analysis

While specific quantitative data for the thermal decomposition of pure this compound is not extensively detailed in publicly available literature, analysis of related antimony compounds and general principles of organometallic chemistry provide significant insights. The thermal decomposition of organoantimony compounds generally involves the cleavage of antimony-carbon bonds.

Studies on inorganic antimony oxides, such as antimony(III) oxide (Sb₂O₃), show that they undergo oxidation and volatilization at elevated temperatures.[3] For instance, in an air atmosphere, Sb₂O₃ is oxidized to Sb₂O₄ at approximately 500°C.[3] Under inert atmospheres like nitrogen or argon, Sb₂O₃ remains stable up to around 430°C, after which it begins to volatilize.[3] The thermal decomposition of antimony(III) oxide hydroxide nitrate demonstrates a multi-stage process, forming an amorphous oxide hydroxide nitrate at 175°C, which then decomposes to an amorphous oxide nitrate above 500°C, and finally crystallizes into Sb₆O₁₃ and α-Sb₂O₄ above 700°C.[4]

Based on the behavior of related compounds, the thermal decomposition of this compound is expected to proceed via the breaking of the Sb-C bonds, potentially leading to the formation of various phenyl derivatives and inorganic antimony oxides. The exact nature and distribution of these products would depend on the experimental conditions, particularly the atmosphere (oxidative or inert).

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, standardized experimental protocols are crucial. The following methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on general practices for organometallic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and quantifying mass loss.

Experimental Workflow for TGA:

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting and crystallization, as well as decomposition events.

Experimental Workflow for DSC:

Proposed Decomposition Pathway

Based on the known chemistry of organoantimony compounds, a plausible decomposition pathway for this compound can be proposed. The initial step likely involves the homolytic cleavage of the antimony-carbon bonds, leading to the formation of phenyl radicals and a reduced antimony oxide species. In an oxidative environment, these phenyl radicals can further react to form a variety of oxidation products, while the antimony species would likely be converted to stable inorganic antimony oxides.

Conceptual Decomposition Pathway:

References

An In-depth Technical Guide to the Spectroscopic Characterization of Triphenylantimony Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic methods used to characterize triphenylantimony oxide, a compound of interest in various chemical and pharmaceutical research fields. The document focuses on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering insights into the structural nuances of this organoantimony compound.

Introduction

This compound, with the chemical formula (C₆H₅)₃SbO, is an organometallic compound that has garnered attention for its potential applications in catalysis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for elucidating its reactivity and mechanism of action. Spectroscopic techniques such as IR and NMR are indispensable tools for this purpose. This guide presents a summary of the available spectroscopic data and the experimental protocols for obtaining them.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups and understanding the bonding within a molecule. In the case of this compound, IR spectroscopy is particularly crucial for characterizing the antimony-oxygen (Sb-O) bond.

2.1. The Nature of the Antimony-Oxygen Bond

The structure of this compound is not as straightforward as a simple monomer with a discrete Sb=O double bond. Evidence from various studies suggests that it predominantly exists as a dimer or a polymer in the solid state, featuring Sb-O-Sb bridges. This structural complexity significantly influences its vibrational spectrum. While a monomeric form with a true Sb=O bond has been reported in sterically hindered derivatives, exhibiting a stretching frequency around 779 cm⁻¹, the more common polymeric form of this compound displays characteristic absorptions at lower frequencies.

2.2. Experimental Protocol for Infrared Spectroscopy

A standard method for obtaining the IR spectrum of solid this compound is through the Potassium Bromide (KBr) pellet technique.

-

Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet-pressing die and subjected to high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

2.3. Tabulated Infrared Spectroscopy Data

The following table summarizes the characteristic IR absorption bands for this compound, with a focus on the key vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3050-3000 | Medium | C-H stretch (aromatic) | Characteristic of the phenyl rings. |

| ~1575 | Medium | C=C stretch (aromatic) | Phenyl ring vibration. |

| ~1480 | Strong | C=C stretch (aromatic) | Phenyl ring vibration. |

| ~1435 | Strong | C=C stretch (aromatic) | Phenyl ring vibration. |

| ~1065 | Medium | In-plane C-H bend (aromatic) | Phenyl ring vibration. |

| ~997 | Medium | Ring breathing mode | Phenyl ring vibration. |

| ~643-651 | Strong | ν(Sb-O-Sb) asymmetric stretch | This region is indicative of the dimeric or polymeric structure with Sb-O-Sb bridges. The absence of a strong band in the 1100-1300 cm⁻¹ region rules out a simple Sb=O double bond. |

| ~735 | Strong | Out-of-plane C-H bend (aromatic) | Characteristic of monosubstituted benzene rings. |

| ~695 | Strong | Out-of-plane ring C-C bend (aromatic) | Characteristic of monosubstituted benzene rings. |

| ~450 | Medium | Sb-C stretch | Vibration of the antimony-carbon bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (protons) and ¹³C. For this compound, NMR is essential for confirming the presence and connectivity of the phenyl groups.

3.1. Challenges in NMR Characterization

Obtaining high-resolution NMR spectra for this compound can be challenging due to its potential polymeric nature and limited solubility in common deuterated solvents. This can lead to broad signals, making precise peak assignments difficult.

3.2. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be optimized to achieve a good signal-to-noise ratio without causing aggregation or precipitation.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard single-pulse experiments are typically sufficient.

-

¹³C NMR: Proton-decoupled experiments (e.g., using a broadband decoupler) are used to simplify the spectrum and improve sensitivity.

-

3.3. Tabulated NMR Spectroscopy Data

¹H NMR (Proton NMR)

The protons of the phenyl groups are expected to resonate in the aromatic region of the spectrum. Due to the influence of the antimony and oxygen atoms, the signals may appear as complex multiplets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~7.2 - 8.2 | Multiplet (m) | Aromatic Protons (ortho, meta, para) | The exact chemical shifts and splitting patterns will depend on the solvent and the specific conformation of the phenyl rings. The electron-withdrawing effect of the Sb-O group may shift the signals downfield compared to unsubstituted benzene. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the phenyl rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~128 - 140 | Aromatic Carbons | The spectrum is expected to show four distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The ipso-carbon (directly attached to Sb) will likely be the most deshielded. The specific chemical shifts are sensitive to the electronic environment. |

For comparison, the experimentally determined NMR data for triphenylantimony ((C₆H₅)₃Sb) in CDCl₃ is provided below:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 7.35 - 7.55 | Multiplet |

| ¹³C | 128.6, 129.0, 136.2, 138.8 | - |

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound reveals a complex molecular structure, particularly in the solid state, where it tends to form dimeric or polymeric species through Sb-O-Sb linkages. This is clearly evidenced by IR spectroscopy. While NMR spectroscopy is a valuable tool for confirming the triphenylantimony framework, the inherent properties of the oxide can present challenges in obtaining high-resolution data. The information presented in this guide serves as a foundational resource for researchers working with this compound, enabling a more informed approach to its analysis and application in scientific and developmental endeavors.

An In-Depth Technical Guide to the Health and Safety Considerations for Handling Triphenylantimony Oxide in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of triphenylantimony oxide in a research environment. It is intended to equip laboratory personnel with the knowledge to mitigate risks and ensure a safe working environment. This document outlines the toxicological profile of this compound, details recommended handling procedures, and provides an overview of experimental protocols for assessing its safety.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline solid.[1] It is known for its high thermal stability and solubility in organic solvents.[1] Key identification and property information are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Triphenylstibine oxide | [1][2] |

| CAS Number | 4756-75-6 | [1][2][3] |

| Molecular Formula | C₁₈H₁₅OSb | [1][2] |

| Molecular Weight | 369.08 g/mol | [1][3] |

| Physical State | Solid | [3] |

| Appearance | White to off-white crystal/powder | [1][2] |

| Melting Point | 209 °C | [2] |

| Solubility | Insoluble in water. Soluble in toluene, ether, and chloroform. | [4] |

| Storage Conditions | Store at 2 - 8 °C, in a tightly closed container in a dry and well-ventilated place.[1][5] It is heat-sensitive.[3] |

Toxicological Profile and Hazard Information

This compound is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[6][7] The primary hazards are associated with its antimony content and organometallic nature.

Acute Toxicity

The compound is categorized as acutely toxic via oral, dermal, and inhalation routes.[6][8] Symptoms of overexposure may include irritation to the respiratory tract, coughing, headache, and nausea upon inhalation.[4] Skin and eye contact can cause irritation.[4] Ingestion is particularly dangerous and can lead to serious health hazards.[4]

| Route of Exposure | Hazard Statement | GHS Classification | Reference(s) |

| Oral | Toxic if swallowed | Acute Toxicity 3 | [6][8] |

| Dermal | Toxic in contact with skin | Acute Toxicity 3 | [6][8] |

| Inhalation | Toxic if inhaled | Acute Toxicity 3 | [6][8] |

No specific LD50 data for this compound was found in the search results. However, for the related compound triphenylantimony, the oral LD50 in rats is 183 mg/kg.[4]

Chronic Toxicity and Other Health Effects

Long-term exposure to antimony compounds can lead to respiratory effects, and some studies on antimony trioxide have indicated potential carcinogenic effects in animals.[5] While this compound itself is not classified as a carcinogen, its decomposition can produce antimony oxides, which are a concern.[4][9]

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. However, exposure limits for antimony and its compounds are relevant.

| Organization | Limit (as Sb) | Time-Weighted Average (TWA) | Reference(s) |

| ACGIH TLV | 0.5 mg/m³ | 8-hour | [10] |

| OSHA PEL | 0.5 mg/m³ | 8-hour | [10][11] |

| NIOSH REL | 0.5 mg/m³ | 10-hour | [11] |

| JSOH OELs | 0.1 mg/m³ | - | [10] |

Safe Handling and Storage Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][12] Local exhaust ventilation should be used to control dust.[4]

-

Containment: For procedures with a higher risk of aerosol or dust generation, a glove box or other closed system should be considered.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[5] Contact lenses should not be worn.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4] Gloves should be inspected before use and changed frequently, especially if contaminated.[5]

-

Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[4]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified dust and mist respirator should be used.[4]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not eat, drink, or smoke in the laboratory.[12]

-

Wash hands thoroughly with soap and water after handling and before leaving the work area.[4][12]

-

Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, open flames, and sparks.[1][4]

-

Store away from incompatible materials such as strong oxidizers.[4]

-

The storage area should be clearly labeled, and access should be restricted.

Accidental Release and Emergency Procedures

Spills

-

Evacuate unnecessary personnel from the area.[4]

-

Wear appropriate PPE, including respiratory protection.[4]

-

For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust generation.[4]

-

Prevent the material from entering sewers or public waters.[4]

Fire

-

This compound is not highly flammable, but it can emit irritating fumes and toxic antimony oxides when heated to decomposition.[2][4]

-

Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[4]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[5]

First Aid

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Experimental Protocols for Safety Assessment

The following sections detail generalized methodologies for key in vitro experiments to assess the toxicological profile of this compound. These protocols are based on established OECD guidelines and common laboratory practices. Specific parameters such as cell lines, concentrations, and incubation times may need to be optimized for this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate a suitable cell line (e.g., human cancer cell lines or normal human cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.[13]

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[13]

-

Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Experimental Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Skin Irritation Assay: Reconstructed Human Epidermis (RhE) Model

This in vitro test uses a three-dimensional human epidermis model to assess the potential for skin irritation.

Methodology:

-

Tissue Preparation: Upon receipt, pre-incubate the RhE tissue models (e.g., EpiDerm™, EPISKIN™) overnight according to the manufacturer's instructions.[6]

-

Compound Application: Apply a defined amount of this compound (as a solid or dissolved in a suitable vehicle) topically to the surface of the tissue. Use a positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., PBS).[6]

-

Exposure: Expose the tissues to the test substance for a specified time (e.g., 60 minutes).[6]

-

Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface. Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).[6]

-

Viability Assessment: Determine tissue viability using the MTT assay as described in the cytotoxicity protocol.[6]

-

Data Analysis: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.[6]

Experimental Workflow for Skin Irritation Assay

Caption: Workflow for in vitro skin irritation testing using an RhE model.

Eye Irritation Assay: Reconstructed Human Cornea-like Epithelium (RhCE) Model

This in vitro method uses a three-dimensional human corneal epithelium model to evaluate the potential for eye irritation.

Methodology:

-

Tissue Preparation: Pre-incubate the RhCE tissue models (e.g., EpiOcular™, SkinEthic™ HCE) as per the manufacturer's protocol.[10]

-

Compound Application: Apply a defined amount of this compound (as a solid or in a suitable vehicle) to the apical surface of the corneal model.[15]

-

Exposure: The exposure time will vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[15]

-

Rinsing and Post-Incubation: After exposure, thoroughly rinse the test substance from the tissue surface and incubate in fresh medium for a specified period.[10]

-

Viability Assessment: Determine tissue viability using the MTT assay.[15]

-

Data Analysis: A substance is identified as an eye irritant if the tissue viability falls below a predetermined threshold (e.g., 60%) relative to the negative control.[15]

Experimental Workflow for Eye Irritation Assay

Caption: Workflow for in vitro eye irritation testing using an RhCE model.

Genotoxicity Assays

A battery of tests is recommended to assess the genotoxic potential of a substance.

This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

Methodology:

-

Strain Preparation: Prepare overnight cultures of the tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).[16]

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix) prepared from rat liver homogenate.[16]

-

Exposure: In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.[17]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

-

Colony Counting: Count the number of revertant colonies on each plate.[17]

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO, V79, TK6) and treat with various concentrations of this compound, with and without S9 metabolic activation.[18]

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[18]

-

Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and stain the cytoplasm and nuclei with appropriate dyes.[18]

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[12]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

This sensitive method detects DNA strand breaks in individual cells.

Methodology:

-

Cell Treatment: Expose a suitable cell line to various concentrations of this compound for a short period.[19]

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.[19]

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving the DNA as nucleoids.[19]

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."[19]

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.[20]

-

Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the amount of DNA in the tail relative to the head. Image analysis software is typically used for this purpose.

Potential Signaling Pathways of Toxicity

While the specific signaling pathways for this compound are not fully elucidated, research on related antimony and organometallic compounds suggests potential mechanisms of toxicity.

Oxidative Stress Induction

Antimony compounds are known to induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[5] This can damage cellular components such as lipids, proteins, and DNA.

Putative Oxidative Stress Pathway

Caption: Potential pathway of oxidative stress induced by this compound.

Apoptosis Induction

The cellular damage caused by oxidative stress can trigger programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) pathway.

Putative Intrinsic Apoptosis Pathway

Caption: Potential intrinsic apoptosis pathway initiated by this compound.

Interference with DNA Repair

Some studies suggest that antimony compounds may inhibit DNA repair mechanisms, which would potentiate their genotoxic effects.[5] This could involve the interaction of antimony with sulfhydryl groups in DNA repair enzymes.

Logical Relationship of DNA Damage and Repair Inhibition

Caption: Synergistic effect of DNA damage and repair inhibition.

Conclusion

This compound is a hazardous chemical that requires careful and informed handling in a research setting. Its acute toxicity and potential for long-term health effects necessitate the stringent use of engineering controls, personal protective equipment, and safe work practices. This guide provides a framework for understanding the risks associated with this compound and for implementing appropriate safety measures. Researchers must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines. By following these recommendations, the risks associated with the research use of this compound can be effectively managed.

References

- 1. Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 5. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. americanelements.com [americanelements.com]

- 17. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Reconstructed Corneal Epithelium (HCE) Eye Irritation test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 19. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Dawn of a New Bond: A Technical Guide to the Discovery and Historical Development of Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating history of organoantimony compounds, from their serendipitous discovery in the mid-19th century to their pivotal role in the development of early chemotherapies and their continued relevance in modern chemistry. This document provides a comprehensive overview of the key milestones, detailed experimental protocols from seminal works, and the evolving understanding of the unique carbon-antimony bond.

The Genesis: A Tale of Two Chemists and a Novel Metallic Radical

The journey into the world of organoantimony chemistry began in 1850, a period of burgeoning exploration in the field of organometallic chemistry. Building on the foundational work of chemists like Edward Frankland, who first synthesized organozinc compounds in 1849, the German chemist Carl Jacob Löwig and his student E. Schweizer embarked on an investigation that would lead to the isolation of the first compound featuring a direct carbon-antimony bond.

Their groundbreaking work, published in the esteemed journal Annalen der Chemie und Pharmacie, detailed the synthesis of a volatile and highly reactive liquid they named "stibethyl," now known as triethylstibine ((C₂H₅)₃Sb). This discovery marked the birth of organoantimony chemistry and opened a new frontier in the study of metalloids.

The First Synthesis: A Recreation of Löwig and Schweizer's Experiment

The original experimental protocol employed by Löwig and Schweizer, while rudimentary by modern standards, laid the groundwork for all subsequent syntheses of trialkylstibines. Their approach involved the reaction of an alloy of potassium and antimony with ethyl iodide.

Experimental Protocol: Synthesis of Triethylstibine (Löwig and Schweizer, 1850)

Objective: To synthesize triethylstibine ("stibethyl") through the reaction of a potassium-antimony alloy with ethyl iodide.

Materials:

-

Potassium

-

Powdered Antimony

-

Ethyl Iodide

-

Apparatus for heating and distillation under exclusion of air

Methodology:

-

Preparation of the Potassium-Antimony Alloy:

-

A mixture of potassium and powdered antimony was heated in a retort. The exact stoichiometry used by Löwig and Schweizer was not specified in readily available translations, but the formation of potassium antimonide (likely K₃Sb) was the intended reactive species.

-

The heating was performed until the elements fused to form a metallic alloy.

-

-

Reaction with Ethyl Iodide:

-

The cooled potassium-antimony alloy was broken into small pieces and placed in a reaction vessel.

-

Ethyl iodide was then added to the alloy. The reaction was noted to be vigorous.

-

The reaction mixture was heated to facilitate the completion of the reaction.

-

-

Isolation and Purification:

-

The resulting liquid product was separated from the solid byproducts (primarily potassium iodide).

-

The crude triethylstibine was then purified by distillation. It was crucial to perform this step in an atmosphere devoid of oxygen, as triethylstibine is highly pyrophoric.

-

Observations:

Löwig and Schweizer described triethylstibine as a colorless, mobile liquid with a highly disagreeable odor. They noted its extreme reactivity with air, spontaneously igniting upon exposure.

Physicochemical Properties of the First Organoantimony Compound

The pioneering work of Löwig and Schweizer not only introduced a new class of compounds but also began the process of their characterization. The following table summarizes the key physicochemical properties of triethylstibine, the first organoantimony compound to be synthesized and identified.

| Property | Value |

| Molecular Formula | (C₂H₅)₃Sb |

| Molar Mass | 208.95 g/mol |

| Appearance | Colorless liquid |

| Odor | Highly disagreeable, garlic-like |

| Boiling Point | 159-160 °C |

| Melting Point | -98 °C |

| Density | 1.324 g/cm³ at 20 °C |

| Solubility | Insoluble in water, soluble in ethanol and diethyl ether |

| Reactivity | Pyrophoric (ignites spontaneously in air) |

The Therapeutic Era: From "Magic Bullets" to Antileishmanial Agents

The late 19th and early 20th centuries witnessed a paradigm shift in medicine with the advent of chemotherapy, a term coined by the German physician and scientist Paul Ehrlich . His pioneering work on organoarsenicals, culminating in the development of Salvarsan as a treatment for syphilis, spurred the investigation of other organometalloids for therapeutic purposes. The chemical similarity between arsenic and antimony made organoantimony compounds a logical next step in this quest for "magic bullets."

While inorganic antimony compounds, such as tartar emetic (potassium antimonyl tartrate), had been used in medicine for centuries, their high toxicity and severe side effects limited their utility. The development of pentavalent antimonials, such as sodium stibogluconate and meglumine antimoniate, in the 1940s marked a significant advancement in the treatment of leishmaniasis, a parasitic disease.

Mechanism of Action: Unraveling the Antileishmanial Pathway

The therapeutic efficacy of pentavalent antimonials lies in their ability to selectively target the Leishmania parasite. The current understanding of their mechanism of action involves a multi-step process, beginning with the metabolic reduction of the less toxic pentavalent antimony (SbV) to the highly active trivalent form (SbIII) within the parasite and its host macrophage.

Once converted to SbIII, the drug exerts its cytotoxic effects on the parasite through several mechanisms:

-

Inhibition of Trypanothione Reductase: SbIII has a high affinity for sulfhydryl groups and effectively inhibits trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress. This leads to an accumulation of reactive oxygen species and subsequent cellular damage.

-

Disruption of Glycolysis: SbIII interferes with key enzymes in the glycolytic pathway, such as phosphofructokinase, leading to a significant depletion of ATP, the primary energy currency of the cell.

-

Inhibition of DNA Topoisomerase I: This enzyme is essential for DNA replication and repair. SbIII-mediated inhibition of DNA topoisomerase I leads to DNA damage and ultimately triggers apoptosis in the parasite.

Modern Perspectives and Future Directions

The historical journey of organoantimony compounds, from their initial synthesis out of scientific curiosity to their application as life-saving drugs, highlights the profound impact of fundamental chemical research. While the emergence of drug resistance and the development of newer, less toxic therapies have altered the clinical landscape, the study of organoantimony chemistry continues to be an active area of research.

Modern synthetic methodologies, such as the use of Grignard and organolithium reagents, have greatly expanded the diversity and complexity of accessible organoantimony compounds. These compounds find applications in various fields, including:

-

Catalysis: As ligands for transition metals in various organic transformations.

-

Materials Science: In the development of new materials with unique electronic and optical properties.

-

Medicinal Chemistry: The quest for new antimonial-based drugs with improved efficacy and reduced toxicity continues, particularly for neglected tropical diseases.

The legacy of Löwig, Schweizer, and Ehrlich endures, reminding us that the exploration of the fundamental bonds between elements can lead to unforeseen and transformative applications in science and medicine.

Methodological & Application

Application Notes and Protocols: Triphenylantimony Oxide as a Catalyst in Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylantimony species in catalytic oxidation reactions, with a focus on the aerobic oxidation of α-hydroxy ketones (benzoins) to α-diketones (benzils). While direct catalytic applications of pre-formed triphenylantimony oxide are not widely documented in publicly available literature, the in-situ generation of an active antimony(V) oxidizing species from triphenylantimony (triphenylstibine) is a well-established and efficient method.

Application Note 1: Catalytic Aerobic Oxidation of Benzoins to Benzils

Introduction

The oxidation of benzoins to benzils is a fundamental transformation in organic synthesis, providing access to valuable α-diketone building blocks used in the preparation of pharmaceuticals and other fine chemicals. Traditional methods for this oxidation often rely on stoichiometric amounts of heavy metal oxidants, which can be toxic and generate significant waste. The use of a catalytic amount of a triarylstibane, such as triphenylantimony, under aerobic conditions offers a greener and more efficient alternative. The catalytic cycle is believed to involve the in-situ formation of a pentavalent antimony species, likely a triphenylantimony(V) oxide or a related peroxo complex, which acts as the active oxidant.[1]

Catalytic Cycle

The proposed mechanism involves an oxidation-reduction cycle between the trivalent triphenylantimony (Sb(III)) and a pentavalent antimony species (Sb(V)). Triphenylantimony is first oxidized by atmospheric oxygen to the active Sb(V) species. This species then oxidizes the benzoin to benzil, regenerating the Sb(III) catalyst, which can then re-enter the catalytic cycle. This process is specific to antimony compounds among the group 15 elements; triphenylphosphine, -arsine, and -bismuthane do not exhibit the same catalytic activity under these conditions.[1]

Figure 1: Proposed catalytic cycle for the aerobic oxidation of benzoin.

Quantitative Data

The triphenylantimony-catalyzed aerobic oxidation of various substituted benzoins proceeds in excellent yields. The reaction conditions are generally mild, occurring at room temperature in a suitable organic solvent.

| Entry | Substrate (Benzoin) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Furoin | 11.5 | Dichloromethane | 17 | 94 |

| 2 | Benzoin | 10 | Dichloromethane | 24 | 98 |

| 3 | 4,4'-Dimethylbenzoin | 10 | Dichloromethane | 24 | 99 |

| 4 | 4,4'-Dimethoxybenzoin | 10 | Dichloromethane | 24 | 97 |

| 5 | 4,4'-Dichlorobenzoin | 10 | Dichloromethane | 24 | 96 |

Table 1: Triphenylantimony-catalyzed aerobic oxidation of various benzoins.

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Aerobic Oxidation of Benzoins

This protocol is adapted from the procedure for the oxidation of furoin to furil.

Materials:

-

Substituted Benzoin (e.g., Furoin)

-

Triphenylantimony (Ph₃Sb)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Air supply (or balloon filled with air)

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a solution of the benzoin substrate (e.g., 500 mg, 2.6 mmol of furoin) in dichloromethane (10 mL) in a round-bottom flask, add a catalytic amount of triphenylantimony (e.g., 92 mg, 0.3 mmol).

-

Stir the reaction mixture under an air atmosphere (e.g., using a balloon filled with air or by leaving the flask open to the air with efficient stirring) at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mixture of hexane:ethyl acetate = 3:1 as the eluent).

-

Upon completion of the reaction (typically 17-24 hours), remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:ethyl acetate = 3:1) to afford the corresponding benzil.

Workflow Diagram

Figure 2: Experimental workflow for benzoin oxidation.

Synthesis of this compound

While the catalytic oxidation of benzoins utilizes triphenylantimony directly, this compound can be synthesized for other potential applications or for mechanistic studies.

Protocol 2: Preparation of this compound from Triphenylantimony

Materials:

-

Triphenylantimony (Ph₃Sb)

-

Hydrogen peroxide (30% aqueous solution)

-

Ethanol

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve triphenylantimony in a suitable solvent like ethanol.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution while stirring.

-

Continue stirring at room temperature until the reaction is complete (this can be monitored by the disappearance of the starting material by TLC).

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Note on the Structure of this compound: It is important to note that "this compound" often exists as a dimeric or polymeric species, [(Ph₃SbO)ₙ], rather than a simple monomeric Sb=O double bond structure.[2]

Future Outlook and Broader Applications

While the catalytic application of pre-formed this compound in a wide range of oxidation reactions is not extensively documented, its in-situ generation from triphenylantimony demonstrates its potential as a powerful oxidant. Further research into the catalytic activity of well-defined this compound species in the oxidation of other functional groups, such as alcohols, thiols, and amines, could unveil new and valuable synthetic methodologies. The development of chiral antimony catalysts for asymmetric oxidation reactions also represents a promising area for future exploration.

References

Application Notes and Protocols: The Role of Triphenylantimony Oxide in the Palladium-Catalyzed Heck Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and application of triphenylantimony oxide as a co-catalyst or reagent in the palladium-catalyzed Heck reaction. The information is intended to guide researchers in understanding and utilizing this methodology for the synthesis of substituted alkenes, which are crucial intermediates in pharmaceutical and materials science.

Introduction